

# Cross-study comparison of Emraclidine Phase 1 and Phase 2 results

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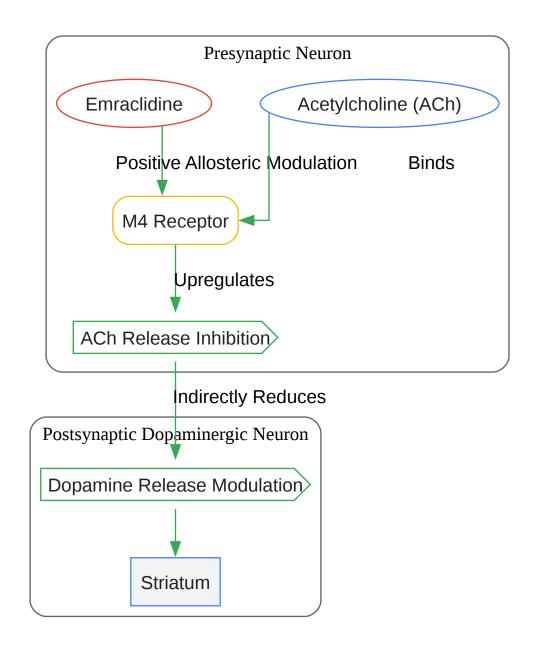
A Comparative Analysis of **Emraclidine** Phase 1 and Phase 2 Clinical Trial Outcomes in Schizophrenia

This guide provides a detailed comparison of the clinical trial results for **emraclidine**, a novel M4-selective positive allosteric modulator, from its Phase 1b and Phase 2 (EMPOWER-1 and EMPOWER-2) studies in patients with schizophrenia. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the compound's clinical trajectory.

#### **Mechanism of Action**

**Emraclidine** is a positive allosteric modulator that demonstrates high selectivity for the muscarinic acetylcholine receptor M4 subtype.[1] These M4 receptors are predominantly expressed in the striatum, a key brain region for regulating acetylcholine and dopamine levels. [1] An imbalance in these neurotransmitters has been associated with psychotic symptoms in schizophrenia.[1] By selectively activating M4 receptors, **emraclidine** is designed to indirectly modulate and reduce excessive dopamine signaling in the striatum.[2][3] This mechanism of action is distinct from current antipsychotics that primarily act by directly blocking dopamine D2 receptors. It is hypothesized that this selective targeting of M4 receptors could reduce psychotic symptoms while potentially minimizing the adverse effects associated with direct dopamine, serotonin, or histamine receptor blockade.





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Emraclidine's Proposed Mechanism of Action

## **Clinical Trial Experimental Protocols**

The clinical development of **emraclidine** for schizophrenia involved a two-part Phase 1b trial followed by two Phase 2 trials, EMPOWER-1 and EMPOWER-2.

Phase 1b Trial (NCT04136873)

• Study Design: A two-part, randomized, double-blind, placebo-controlled trial.

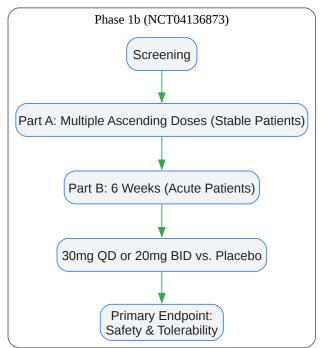


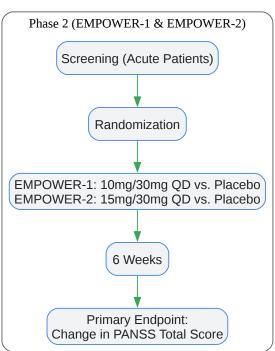
- Part A: A multiple ascending-dose study in participants with stable schizophrenia to assess safety, tolerability, and pharmacokinetics. Five cohorts received ascending oral doses from 5-40 mg.
- Part B: A study in adults with acute schizophrenia, randomized 1:1:1 to receive either
  emraclidine 30 mg once daily (QD), emraclidine 20 mg twice daily (BID), or a placebo for
  6 weeks.
- Participant Criteria:
  - Part A: Adults aged 18-50 with a primary diagnosis of stable schizophrenia.
  - Part B: Adults aged 18-55 with a primary diagnosis of schizophrenia experiencing an acute exacerbation of symptoms within two months of screening, a Positive and Negative Syndrome Scale (PANSS) score of ≥80, and a Clinical Global Impressions - Severity (CGI-S) score of ≥4.
- Primary Endpoint: The primary endpoint for the trial was to assess the safety and tolerability
  of emraclidine.

Phase 2 Trials (EMPOWER-1 and EMPOWER-2)

- Study Design: Two adequately-powered, placebo-controlled Phase 2 trials (EMPOWER-1: NCT05227690, EMPOWER-2: NCT05227703). The trials investigated emraclidine as a once-daily, oral monotherapy.
- Participant Criteria: Adults with schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
- Dosages:
  - EMPOWER-1: **Emraclidine** 10 mg QD and 30 mg QD versus placebo.
  - EMPOWER-2: Emraclidine 15 mg QD and 30 mg QD versus placebo.
- Primary Endpoint: The primary endpoint for both trials was a statistically significant reduction in the change from baseline in the PANSS total score compared to the placebo group at week 6.







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**Emraclidine** Clinical Trial Workflow

# **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the Phase 1b and Phase 2 clinical trials of **emraclidine**.

### **Efficacy Results: Change in PANSS Total Score**



Trial	Treatment Group	N	Baseline PANSS (SD)	LS Mean Change from Baseline (95% CI)	LS Mean Difference vs. Placebo (p-value)
Phase 1b	Emraclidine 30mg QD	27	N/A	N/A	-12.7 (p=0.023)
Emraclidine 20mg BID	27	N/A	N/A	-11.1 (p=0.047)	
Placebo	27	N/A	N/A	N/A	
EMPOWER-1	Emraclidine 10mg QD	125	97.6 (7.65)	-14.7	N/A
Emraclidine 30mg QD	127	97.9 (7.89)	-16.5	N/A	
Placebo	127	98.3 (8.16)	-13.5	N/A	
EMPOWER-2	Emraclidine 15mg QD	122	98.0 (8.49)	-18.5 (-22.0, -15.0)	N/A
Emraclidine 30mg QD	123	97.2 (7.75)	-14.2	N/A	
Placebo	128	97.4 (8.22)	-16.1 (-19.4, -12.8)	N/A	

SD: Standard Deviation; LS Mean: Least Squares Mean; CI: Confidence Interval; QD: Once Daily; BID: Twice Daily.

# **Safety and Tolerability: Common Adverse Events**



Trial	Adverse Event	Emraclidine Group(s)	Placebo Group
Phase 1b	Any AE	54% (Combined Doses)	52%
Headache	28% (Combined Doses)	26%	
EMPOWER-1	Headache	14.1% (10mg), 13.2% (30mg)	9.4%
Dry Mouth	3.9% (10mg), 9.3% (30mg)	2.3%	
Dyspepsia	3.9% (10mg), 7.8% (30mg)	3.1%	_
EMPOWER-2	Headache	14.6% (15mg), 13.0% (30mg)	10.8%
Dry Mouth	0.8% (15mg), 5.3% (30mg)	0.8%	
Dyspepsia	3.1% (15mg), 2.3% (30mg)	1.5%	

AE: Adverse Event

## **Comparative Discussion**

The Phase 1b trial of **emraclidine** showed promising results, with both the 30 mg once-daily and 20 mg twice-daily doses demonstrating clinically meaningful and statistically significant improvements in PANSS total scores compared to placebo after six weeks. The treatment was also generally well-tolerated. The most frequently reported adverse event was headache, with a comparable incidence between the **emraclidine** and placebo groups. Notably, there were no significant differences observed in gastrointestinal side effects, extrapyramidal symptoms, or weight gain, which are often concerns with existing antipsychotic medications. Modest and transient increases in blood pressure and heart rate were noted upon treatment initiation but were not considered clinically meaningful by the end of the 6-week treatment period.



In contrast to the encouraging Phase 1b findings, the two larger Phase 2 EMPOWER trials did not meet their primary endpoint. Neither EMPOWER-1 nor EMPOWER-2 demonstrated a statistically significant reduction in the change from baseline in PANSS total score for any of the **emraclidine** doses (10 mg, 15 mg, and 30 mg once daily) when compared to placebo at week 6.

Despite the lack of efficacy on the primary endpoint in the Phase 2 studies, the safety and tolerability profile of **emraclidine** remained consistent with the Phase 1b trial. The most common adverse events reported were headache, dry mouth, and dyspepsia.

In summary, while the initial Phase 1b results for **emraclidine** were positive, suggesting a potential new mechanism for treating schizophrenia with a favorable side-effect profile, these efficacy findings were not replicated in the subsequent, more extensive Phase 2 program. The safety profile of **emraclidine**, however, remained consistent across all reported trials. AbbVie, which acquired the developer Cerevel Therapeutics, has indicated that they are continuing to analyze the data to determine the next steps for the **emraclidine** program.

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